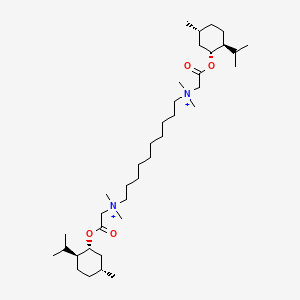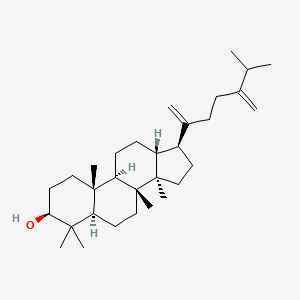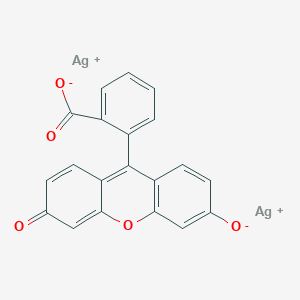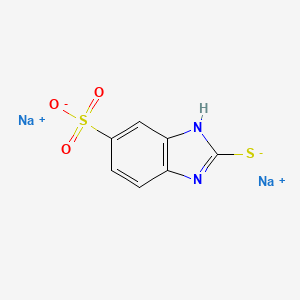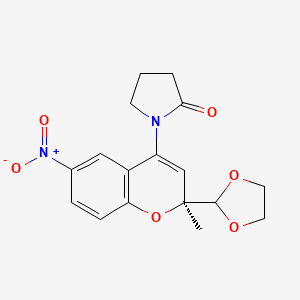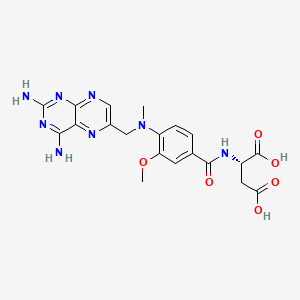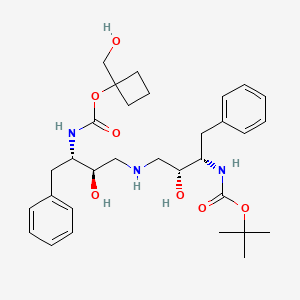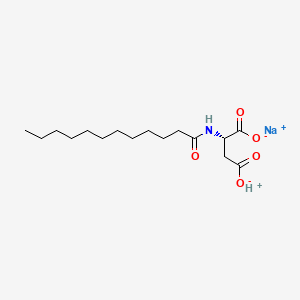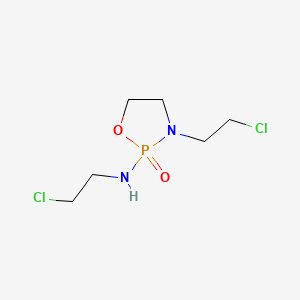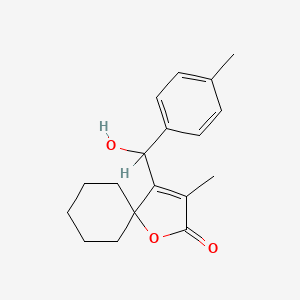
4-(Hydroxy(4-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxy(4-methylphenyl)methyl)-3-methyl-1-oxaspiro(45)dec-3-en-2-one is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
The synthesis of 4-(Hydroxy(4-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one typically involves multi-step organic reactions. One common synthetic route involves the reaction of 4-methylbenzaldehyde with a suitable spirocyclic precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium acetate and carried out at room temperature to achieve high yields . Industrial production methods may involve optimization of reaction conditions to scale up the synthesis while maintaining product purity and yield.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert it into alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxy(4-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4-(Hydroxy(4-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In cancer research, it has been shown to induce apoptosis in cancer cells through the activation of p53-mediated pathways .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 4-(Hydroxy(4-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Similar compounds include:
4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
Spiroxabovolide: A spirocyclic compound with flavor-enhancing properties in tobacco.
Homoanisic acid: Used in organic synthesis and as a reagent in various chemical reactions.
These comparisons highlight the uniqueness of 4-(Hydroxy(4-methylphenyl)methyl)-3-methyl-1-oxaspiro(4
Eigenschaften
CAS-Nummer |
86560-19-2 |
|---|---|
Molekularformel |
C18H22O3 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
4-[hydroxy-(4-methylphenyl)methyl]-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C18H22O3/c1-12-6-8-14(9-7-12)16(19)15-13(2)17(20)21-18(15)10-4-3-5-11-18/h6-9,16,19H,3-5,10-11H2,1-2H3 |
InChI-Schlüssel |
SQLNMIQIOMBGFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=C(C(=O)OC23CCCCC3)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate](/img/structure/B12772267.png)
